molecular formula C13H17N3 B12732616 6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline CAS No. 91623-81-3

6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline

Cat. No.: B12732616
CAS No.: 91623-81-3
M. Wt: 215.29 g/mol
InChI Key: HNUBLABRYGLYJR-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring. The presence of three methyl groups at positions 1, 3, and 5, along with the tetrahydro configuration, adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with isoquinoline precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of solvents, catalysts, and reaction conditions is crucial to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or isoquinoline rings .

Scientific Research Applications

6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline is unique due to its specific arrangement of the pyrazole and isoquinoline rings, along with the presence of three methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

91623-81-3

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1,3,5-trimethyl-6,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline

InChI

InChI=1S/C13H17N3/c1-8-10-6-4-5-7-11(10)12-9(2)15-16(3)13(12)14-8/h4-7H2,1-3H3

InChI Key

HNUBLABRYGLYJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C3C(=NN(C3=N1)C)C

Origin of Product

United States

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